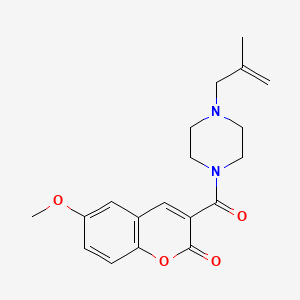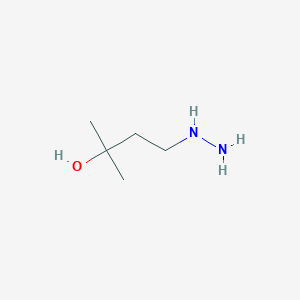![molecular formula C20H23ClN6O2 B2760158 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-32-2](/img/structure/B2760158.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H23ClN6O2 and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Psychotropic Potential
A study conducted by Chłoń-Rzepa et al. (2013) explored new derivatives of purine-2,6-dione, including compounds similar to the one , for their potential as ligands for serotonin (5-HT) receptors. These compounds displayed anxiolytic and antidepressant properties, indicating their potential use in psychotropic medication development. This study highlights the relevance of these compounds in developing new treatments for mental health disorders (Chłoń-Rzepa et al., 2013).
2. Neuroreceptor Affinity
Jurczyk et al. (2004) synthesized and evaluated purine-2,4-dione derivatives for their affinity for various neuroreceptors, including 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These compounds, related to the query compound, showed high affinity for certain receptors, suggesting their usefulness in studying neurotransmitter systems and potentially in drug development for neurological disorders (Jurczyk et al., 2004).
3. Analgesic and Anti-inflammatory Properties
A study by Zygmunt et al. (2015) examined derivatives of purine-2,6-dione for analgesic and anti-inflammatory effects. These compounds, similar in structure to the one , showed significant analgesic activity, indicating potential applications in pain management (Zygmunt et al., 2015).
4. Serotonin Receptor Binding
Research by Żmudzki et al. (2015) on N-(arylpiperazinyl)acetamide derivatives of purine diones found compounds with strong binding affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. These findings are relevant to the development of drugs targeting these specific neurotransmitter systems (Żmudzki et al., 2015).
5. Potential Anticonvulsant Properties
Obniska and Jurczyk (2005) synthesized and tested pyrrolidine-2,5-dione derivatives, similar in structure to the query compound, for their anticonvulsant activity. Some derivatives showed significant activity in electroshock seizure tests, indicating potential applications in epilepsy treatment (Obniska & Jurczyk, 2005).
6. Cardiovascular Activity
Chłoń-Rzepa et al. (2004) studied purine dione derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activities, showing potential applications in cardiovascular drug development (Chłoń-Rzepa et al., 2004).
7. Potential Antidepressant and Anxiolytic Activity
Partyka et al. (2015) synthesized and evaluated purine-2,6-dione derivatives for their antidepressant and anxiolytic activities, indicating their potential application in the treatment of depression and anxiety disorders (Partyka et al., 2015).
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-3-8-25-9-11-26(12-10-25)19-22-17-16(18(28)23-20(29)24(17)2)27(19)13-14-6-4-5-7-15(14)21/h3-7H,1,8-13H2,2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRKPOHTHZWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

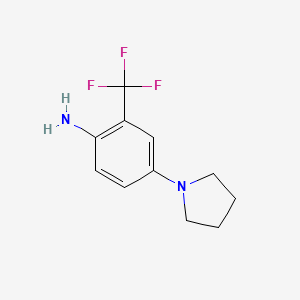
![2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2760077.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2760078.png)
![2-(4-chlorophenoxy)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2760080.png)
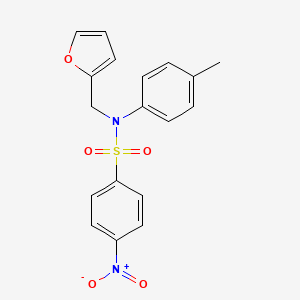
![N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2760082.png)


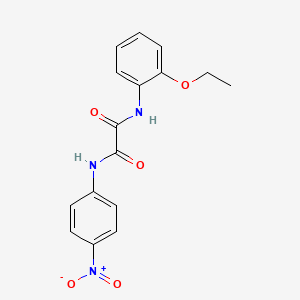
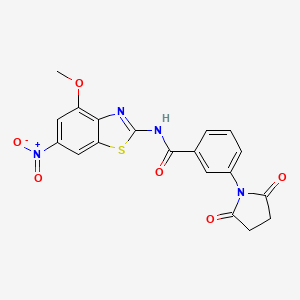
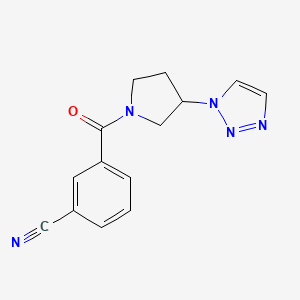
![5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2760093.png)
